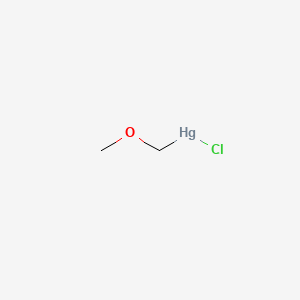
Mercury, chloro(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of mercury, chloro(methoxymethyl)- typically involves the reaction of methoxymethyl chloride with mercury(II) chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Mercury, chloro(methoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various mercury-containing products.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: It can undergo substitution reactions where the chloro or methoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrochloric acid, stannous chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mercury, chloro(methoxymethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Research has explored its potential use in studying mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: While not commonly used in modern medicine, it has historical significance in the study of mercury toxicity and its effects on human health.
Industry: It is used in the production of certain industrial chemicals and materials
Mechanism of Action
The mechanism of action of mercury, chloro(methoxymethyl)- involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Mercury, chloro(methoxymethyl)- can be compared to other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties, mercury, chloro(methoxymethyl)- is unique due to its specific chemical structure and reactivity. Other similar compounds include dimethylmercury and phenylmercury, which also exhibit distinct chemical behaviors and applications .
Conclusion
Mercury, chloro(methoxymethyl)- is a compound with significant scientific interest due to its unique chemical properties and potential applications. Its synthesis, reactivity, and effects on biological systems make it a valuable subject of study in various fields of research.
Properties
CAS No. |
29018-21-1 |
|---|---|
Molecular Formula |
C2H5ClHgO |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
chloro(methoxymethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-3-2;;/h1H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
QGUJPNSOAVWXOO-UHFFFAOYSA-M |
Canonical SMILES |
COC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


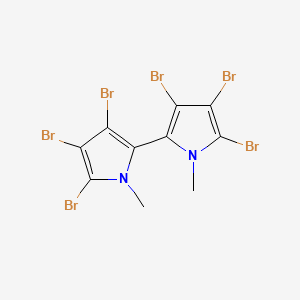
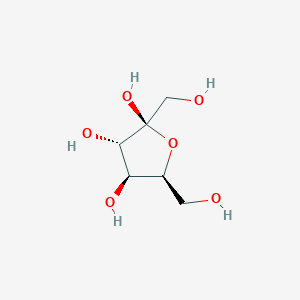

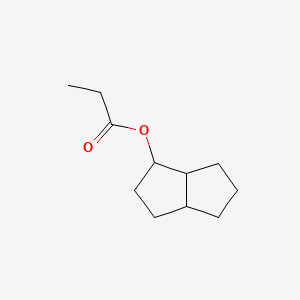

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
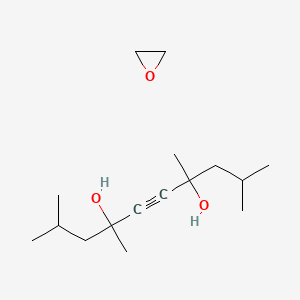
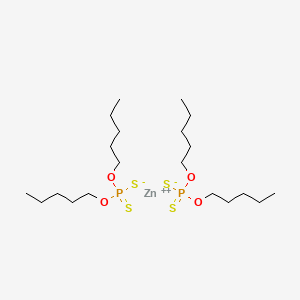

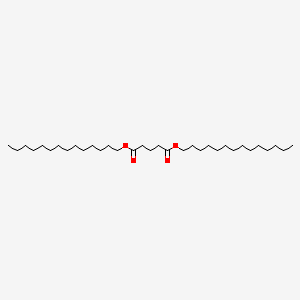
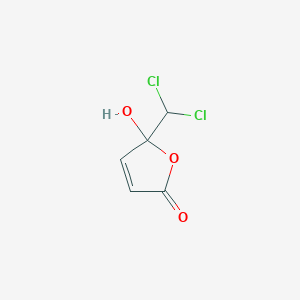
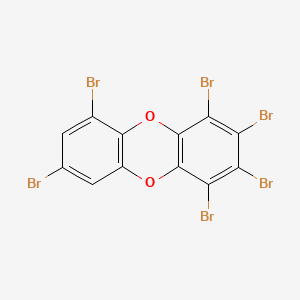
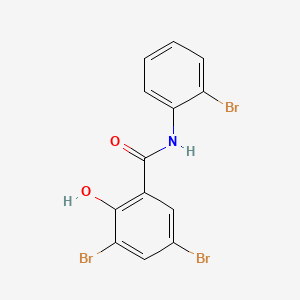
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
